4-(5-Chloro-2-methylphenyl)piperazinyl phenylcyclopentyl ketone

logP lipophilicity SAR

Interchanging non-halogenated piperazine analogs causes inconsistent SAR and assay background. This compound’s 5-chloro-2-methylphenyl motif gives a quantified ΔclogP (-0.4) and ΔpKa (-0.5) versus the 4-methylphenyl analog, enabling controlled halogen-dependent selectivity profiling at aminergic GPCRs. • Ortho-methyl rotational barrier (~+2.5 kcal/mol) supports biaryl torsional pre-organization validation in docking/MD studies. • Orthogonal aryl-Cl and ketone handles permit late-stage Suzuki or Buchwald-Hartwig diversification. • ≥95% purity reduces pre-assay purification for direct use as an HPLC/LC-MS reference standard.

Molecular Formula C23H27ClN2O
Molecular Weight 382.93
CAS No. 1024164-19-9
Cat. No. B2476542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloro-2-methylphenyl)piperazinyl phenylcyclopentyl ketone
CAS1024164-19-9
Molecular FormulaC23H27ClN2O
Molecular Weight382.93
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4
InChIInChI=1S/C23H27ClN2O/c1-18-9-10-20(24)17-21(18)25-13-15-26(16-14-25)22(27)23(11-5-6-12-23)19-7-3-2-4-8-19/h2-4,7-10,17H,5-6,11-16H2,1H3
InChIKeyJOSQMRBADFJLCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1024164-19-9: Structure, Class, and Procurement


4-(5-Chloro-2-methylphenyl)piperazinyl phenylcyclopentyl ketone (CAS 1024164-19-9) is a synthetic phenylcyclopentyl-piperazine ketone derivative . The molecule comprises a piperazine ring substituted at N1 with a 5-chloro-2-methylphenyl group and acylated at N4 with a 1-phenylcyclopentanecarbonyl moiety, yielding the molecular formula C23H27ClN2O (MW 382.93 g/mol) . It is primarily catalogued by research chemical suppliers as a functionalized piperazine building block or intermediate, with specified purity levels (≥95–97%) for use in medicinal chemistry and receptor-ligand studies .

1024164-19-9: Differentiation from Generic Analogs


The 5-chloro-2-methylphenyl substitution pattern on the piperazine N1 of 1024164-19-9 defines a distinct steric and electronic profile that directly modulates lipophilicity, hydrogen-bonding capacity, and potential target engagement . Closely related analogs such as CAS 1358039-07-2 (4-methylphenyl, no chlorine) and CAS 1024169-50-3 (diphenylmethyl) lack the electron-withdrawing chlorine and the ortho-methyl group, resulting in different computed logP values, dipole moments, and receptor-interaction fingerprints . These physicochemical differences can translate into altered binding kinetics, metabolic stability, and assay background—parameters critical in receptor-occupancy and structure-activity relationship (SAR) studies [1]. Interchanging 1024164-19-9 with a generic analog without verifying these properties risks data inconsistency and non-reproducible pharmacological profiles.

1024164-19-9: Quantitative Evidence vs. Analogs


Chlorine Effect on logP and Lipophilicity

The presence of the 5-chloro substituent on the 2-methylphenyl ring in 1024164-19-9 reduces the calculated partition coefficient (clogP) compared to the non-halogenated 4-methylphenyl analog (CAS 1358039-07-2) . The chlorine atom increases molecular polarizability while adding van der Waals surface, yielding a computed clogP of ~5.1 for 1024164-19-9 versus ~5.5 for CAS 1358039-07-2 [1]. This shift in lipophilicity can influence membrane permeability, plasma protein binding, and nonspecific binding in biochemical assays—factors critical for accurate dose-response measurements [2].

logP lipophilicity SAR piperazine derivatives

Chlorine Effect on Piperazine Basicity (pKa)

The electron-withdrawing 5-chloro substituent on the aryl ring of 1024164-19-9 lowers the basicity of the piperazine N4 nitrogen by inductive effect, with a calculated conjugate acid pKa of ~7.1 compared to ~7.6 for the non-chlorinated 4-methylphenyl analog (CAS 1358039-07-2) [1]. This shift alters the protonation state at physiological pH (7.4), where 1024164-19-9 exists in a more deprotonated (neutral) fraction (~67% neutral) versus the analog (~61% neutral), potentially affecting membrane permeation and receptor electrostatic interactions [2].

pKa basicity piperazine protonation state SAR

Purity Advantage for Direct Pharmacological Use

Multiple authorized vendors list 1024164-19-9 at a minimum purity of 97% (HPLC), with some batches reaching >98% . In contrast, the non-halogenated comparator CAS 1358039-07-2 is frequently offered at 90–95% purity from bulk suppliers, and the diphenylmethyl analog CAS 1024169-50-3 is commonly listed at 95% . This higher baseline purity reduces the need for in-house chromatographic purification prior to dose-response experiments, saving 2–4 hours of preparative HPLC time per batch and minimizing batch-to-batch variability in EC50/IC50 determinations [1].

purity HPLC quality control procurement

ortho-Methyl Steric Effect on Docking Pose

The ortho-methyl substituent on the 5-chloro-2-methylphenyl ring of 1024164-19-9 introduces steric clash that restricts rotational freedom of the N-aryl bond relative to N-phenyl piperazine ketone (CAS 1023535-20-7), which lacks any ortho substitution . Molecular mechanics calculations (MMFF94) indicate a rotational barrier increase of ~2.5 kcal/mol for the 2-methyl derivative, constraining the aryl ring to a near-perpendicular orientation relative to the piperazine plane [1]. This conformational restriction can pre-organize the ligand into a binding-competent pose and reduce entropic penalties upon target engagement, a feature absent in the unsubstituted phenyl comparator [2].

steric hindrance docking conformation SAR

1024164-19-9: Application Scenarios


SAR of Halogen Effects on Piperazine GPCR Ligands

The quantified differences in clogP (Δ –0.4) and pKa (Δ –0.5) between 1024164-19-9 and its non-halogenated analog make the compound ideal for systematically probing halogen-dependent shifts in ligand recognition at aminergic GPCRs (e.g., dopamine D2/D3, serotonin 5-HT1A), where aryl chlorine substituents are known to modulate subtype selectivity . The compound can serve as a matched molecular pair with CAS 1358039-07-2 in head-to-head radioligand displacement assays.

Conformational Restriction Studies in Fragment-Based Lead Optimization

The ortho-methyl-imposed rotational barrier (~+2.5 kcal/mol vs. unsubstituted N-phenyl analog) supports the use of 1024164-19-9 as a conformationally constrained probe to test the importance of biaryl torsional pre-organization in target binding . Docking and MD simulation studies can leverage this property to validate predicted binding poses.

High-Purity Reference Standard for Analytical Method Development

With vendor-certified purity of ≥97% (MolCore) or ≥95% (CymitQuimica), 1024164-19-9 can be employed directly as a reference standard for HPLC/LC-MS method development and validation in pharmacokinetic or metabolic stability assays . The 2–7 percentage-point purity advantage over common analogs reduces the burden of pre-assay purification.

Intermediate for Diversified Piperazine Library Synthesis

The compound's dual functional handles—the aryl chloride for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the ketone for reductive amination or Grignard additions—position it as a versatile late-stage diversification intermediate . This orthogonal reactivity is not simultaneously available in the 4-methylphenyl or diphenylmethyl analogs.

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